molecular formula C15H14ClNO B11703381 4-chloro-N-(3,4-dimethylphenyl)benzamide CAS No. 127292-03-9

4-chloro-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B11703381
CAS No.: 127292-03-9
M. Wt: 259.73 g/mol
InChI Key: SXFOCYOATNAWQS-UHFFFAOYSA-N
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Description

4-Chloro-N-(3,4-dimethylphenyl)benzamide is a benzamide derivative supplied for research applications. The compound has a molecular formula of C15H14ClNO and a molecular weight of 259.72 g/mol . It is a solid at room temperature and single crystals suitable for X-ray diffraction studies have been obtained from slow evaporation of its ethanolic solution . Crystallographic studies reveal that the molecule adopts a conformation where the N-H bond is trans to the C=O bond . The dihedral angle between the two aromatic rings is 5.5(2)° in its orthorhombic crystal form . In the crystal lattice, the molecules are linked into infinite chains via intermolecular N—H···O hydrogen bonds . This compound is part of a family of N-(aryl)benzamides studied to understand the effects of substituents on crystal structures and molecular packing . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127292-03-9

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

4-chloro-N-(3,4-dimethylphenyl)benzamide

InChI

InChI=1S/C15H14ClNO/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18)

InChI Key

SXFOCYOATNAWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Synthetic Methodologies for 4 Chloro N 3,4 Dimethylphenyl Benzamide

Established Synthetic Routes and Reaction Mechanisms

The formation of the amide linkage in N-aryl benzamides is a cornerstone of organic synthesis, with several reliable methods being widely practiced.

The most direct and common method for synthesizing 4-chloro-N-(3,4-dimethylphenyl)benzamide involves the reaction of an activated 4-chlorobenzoic acid derivative with 3,4-dimethylaniline (B50824). A frequently employed method is the Schotten-Baumann reaction, which typically involves the reaction of an amine with an acyl chloride under basic conditions. core.ac.uk In the context of the target molecule, this involves reacting 4-chlorobenzoyl chloride with 3,4-dimethylaniline.

This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen by a base (often an excess of the aniline (B41778) or an added base like pyridine (B92270) or sodium hydroxide) yields the final benzamide (B126) product.

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for this type of reaction. The use of microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, presenting a greener synthetic route. For instance, the reaction of various anilines with benzoyl chloride under microwave irradiation has been shown to produce N-aryl substituted benzamides in good to excellent yields with high selectivity.

Table 1: Comparison of Conventional vs. Microwave-Assisted Amidation

Feature Conventional Heating Microwave Irradiation
Reaction Time Hours Minutes
Energy Consumption High Low
Solvent Use Often requires solvent Can be solvent-free
Yield Good Good to Excellent
Purity Variable, may require extensive purification Often high purity

Modern synthetic chemistry has seen the development of powerful coupling reactions that utilize transition-metal catalysts to form C-N bonds, providing alternative routes to N-aryl benzamides. These methods can often tolerate a wider range of functional groups and may proceed under milder conditions than classical methods.

Palladium and copper catalysts are frequently used for the amidation of aryl halides. mdpi.com While this typically involves coupling an aryl halide with a primary or secondary amide, variations exist. A rhodium-catalyzed approach has been demonstrated for the amidation of substituted benzoic acids with isocyanates. nih.gov This method utilizes the carboxylate group as a removable directing group to achieve ortho-amidation, followed by decarboxylation to yield the N-aryl benzamide. nih.gov

More recent developments include iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. nih.gov In this one-pot reaction, an inexpensive iron dust acts as the reductant to convert the nitro group of a nitroarene into an amino group in situ, which then reacts with an acyl chloride to form the amide. nih.gov This method avoids the need to isolate the potentially sensitive aniline intermediate.

Table 2: Overview of Catalytic Systems for N-Aryl Benzamide Synthesis

Catalyst System Reactants Key Features
Palladium/Copper Aryl Halide + Amide High versatility, good functional group tolerance. mdpi.com
Rhodium Benzoic Acid + Isocyanate Uses a removable directing group for regioselectivity. nih.gov
Iron Nitroarene + Acyl Chloride Inexpensive catalyst, one-pot reduction/amidation. nih.gov

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize product yield and minimize impurities. Key factors include the choice of solvent, base, temperature, and reaction time.

For the classical acylation with 4-chlorobenzoyl chloride, the choice of base is critical. A non-nucleophilic base is preferred to avoid competition with the aniline nucleophile. The purity of the starting materials, particularly the aniline, is also crucial, as impurities can lead to side reactions and complicate purification. The final product, if crystalline, can often be purified by recrystallization from a suitable solvent like ethanol, a method used to obtain single crystals for X-ray diffraction studies. nih.govnih.gov The purity can be confirmed by determining the melting point and through spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govnih.gov

In catalytic systems, optimization involves screening different ligands, catalyst loadings, bases, and solvents to find the ideal conditions. For instance, in copper-catalyzed C-O coupling reactions of related N-methoxy amides, various copper salts and bases were tested to maximize the yield of the desired product. mdpi.com

Novel Synthetic Approaches and Derivatization Techniques for Analogues

Research into N-aryl benzamides continues to produce novel synthetic methods and techniques to create diverse analogues for various applications, such as structure-activity relationship (SAR) studies in drug discovery. nih.gov

Modification of the Benzoyl Ring : Starting with different substituted benzoyl chlorides or benzoic acids allows for the introduction of a wide array of functional groups at various positions on the benzoyl ring. For example, using 4-methylbenzoyl chloride would yield N-(3,4-dimethylphenyl)-4-methylbenzamide. nih.gov

Modification of the Aniline Ring : A wide variety of substituted anilines are commercially available or can be synthesized, allowing for extensive modification of this part of the molecule. For instance, using 3-chloroaniline (B41212) or 2,3-dimethylaniline (B142581) instead of 3,4-dimethylaniline would produce 4-chloro-N-(3-chlorophenyl)benzamide or 4-chloro-N-(2,3-dimethylphenyl)benzamide, respectively. nih.govresearchgate.net

Novel catalytic methods, such as the iron-catalyzed N═S bond coupling of N-methoxy amides with sulfoxides, open pathways to derivatives with different linking functionalities. acs.org Similarly, copper-catalyzed C-O cross-coupling of N-methoxy amides provides access to aryl-N-methoxy arylimides, further expanding the structural diversity achievable. mdpi.com

The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereochemical considerations are not a factor in its direct synthesis.

However, the three-dimensional structure of the molecule is of interest. X-ray crystallography studies have revealed key conformational features. In the solid state, the N-H and C=O bonds of the central amide group adopt an anti conformation. nih.gov The dihedral angle, which is the angle between the planes of the two aromatic rings, is 5.5(2)°. nih.gov This near-coplanar arrangement is stabilized by intermolecular N—H⋯O hydrogen bonds that link the molecules into chains. nih.gov In contrast, the related compound 4-chloro-N-(2,3-dimethylphenyl)benzamide exhibits a much larger dihedral angle of 95.0(1)° between the rings, likely due to steric hindrance from the ortho-methyl group. nih.gov While not a matter of synthetic stereocontrol, this conformational information is crucial for understanding the molecule's structure and potential interactions.

When synthesizing analogues, stereochemistry could become a critical factor if chiral substituents are introduced or if the resulting molecule exhibits atropisomerism. In such cases, stereoselective synthetic methods employing chiral catalysts or auxiliaries would be necessary to control the formation of specific stereoisomers.

Advanced Structural Characterization and Spectroscopic Elucidation of 4 Chloro N 3,4 Dimethylphenyl Benzamide and Its Analogues

X-ray Crystallographic Analysis of Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive insights into the three-dimensional structure of crystalline solids at the atomic level. For 4-chloro-N-(3,4-dimethylphenyl)benzamide and its analogues, this technique elucidates the precise molecular geometry, conformational preferences, and the nature of intermolecular interactions that dictate the crystal packing.

In the crystal structure of this compound, intermolecular N—H⋯O hydrogen bonds are a dominant cohesive force. nih.gov These interactions link adjacent molecules, forming infinite C(4) chains that extend along the crystallographic a-axis. nih.govnih.gov The amide proton (N-H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule. This recurring motif is a characteristic feature of many secondary amides and plays a crucial role in stabilizing the crystal lattice. nih.gov

The geometry of this key hydrogen bond in this compound has been precisely determined, as detailed in the table below. nih.gov

Hydrogen-Bond Geometry (Å, °) for this compound
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1N⋯O10.86 (1)2.04 (2)2.862 (5)160 (4)

The conformation of the amide linkage is a critical structural parameter. In this compound, the N—H and C=O bonds adopt an anti (or trans) conformation, a feature commonly observed in related benzanilide (B160483) structures. nih.gov Furthermore, the conformation of the N—H bond is syn with respect to the meta-methyl substituent on the aniline (B41778) ring. nih.gov

The table below compares the dihedral angles of this compound with several of its analogues, illustrating the profound impact of substituent placement on molecular conformation. nih.govnih.govnih.gov

Comparison of Dihedral Angles in 4-chloro-N-(aryl)benzamides
Compound NameDihedral Angle Between Aromatic Rings (°)
This compound5.5 (2)
4-chloro-N-(3-methylphenyl)benzamide12.4 (1)
4-chloro-N-(2,3-dimethylphenyl)benzamide95.0 (1)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR spectra, along with two-dimensional techniques, confirm the molecular connectivity and provide insights into its solution-state conformation.

While specific spectral data for the title compound is not detailed in the provided literature, its ¹H and ¹³C NMR spectra can be predicted based on established chemical shift principles and data from closely related analogues. nih.govrsc.orgresearchgate.net

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the amide proton, the aromatic protons, and the methyl group protons.

Amide Proton (N-H): A singlet, typically observed in the downfield region (δ 7.5-10.5 ppm), the exact position of which is sensitive to solvent and concentration. rsc.org

Aromatic Protons: The protons on the 4-chlorobenzoyl ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3,4-dimethylphenyl ring would appear as three distinct signals in the aromatic region (δ 7.0-8.0 ppm).

Methyl Protons (CH₃): Two singlets would be expected in the upfield region (δ 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups attached to the aniline ring. rsc.org

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): A signal in the highly deshielded region (δ 165-170 ppm) is characteristic of the amide carbonyl group. rsc.org

Aromatic Carbons: Multiple signals would be observed in the δ 115-145 ppm range. The carbon attached to the chlorine atom and the quaternary carbons of the amide linkage and methyl substitutions would typically have distinct chemical shifts.

Methyl Carbons (CH₃): Two signals in the upfield region (δ 18-22 ppm) would correspond to the two methyl groups. rsc.org

The following table presents typical chemical shift ranges for key functional groups in benzanilide analogues. rsc.orgrsc.org

Typical ¹H and ¹³C NMR Chemical Shift Ranges for Benzanilide Analogues
GroupTechniqueTypical Chemical Shift (δ, ppm)
Amide N-H¹H NMR7.5 - 10.5
Aromatic C-H¹H NMR7.0 - 8.0
Methyl C-H¹H NMR2.0 - 2.5
Carbonyl C=O¹³C NMR165 - 170
Aromatic C¹³C NMR115 - 145
Methyl C¹³C NMR18 - 22

To unambiguously assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

COSY: This experiment would reveal the coupling relationships between adjacent protons, confirming the substitution patterns on both aromatic rings.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and previously assigned, protons.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons bonded to the chloro, methyl, and amide groups, by observing their long-range correlations to nearby protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. cardiff.ac.uk

For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of the secondary amide linkage and the substituted aromatic rings. nih.govnih.gov

N-H Stretch: A sharp, medium-intensity band is typically observed in the range of 3100-3400 cm⁻¹. In the solid state, the involvement of the N-H group in hydrogen bonding tends to shift this absorption to a lower frequency. researchgate.net

C=O Stretch (Amide I band): This is one of the most intense and characteristic absorptions in the IR spectrum of amides, appearing in the region of 1630-1680 cm⁻¹. Its position is sensitive to the molecular environment and hydrogen bonding. esisresearch.org

N-H Bend (Amide II band): This band, arising from a coupling of N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1570 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A strong absorption corresponding to the carbon-chlorine bond is expected in the fingerprint region, typically between 700 and 850 cm⁻¹.

Raman spectroscopy provides complementary vibrational information. While IR spectroscopy is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds, such as the C=C bonds within the aromatic rings. cardiff.ac.uk The simultaneous activation of certain modes in both IR and Raman spectra can indicate charge transfer interactions through the π-conjugated system. esisresearch.org

The table below summarizes the principal IR absorption frequencies for the characteristic functional groups in benzamides. researchgate.netesisresearch.org

Characteristic Infrared Absorption Frequencies for Benzanilides
Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)
N-H StretchAmide3100 - 3400
C=O Stretch (Amide I)Amide1630 - 1680
N-H Bend (Amide II)Amide1510 - 1570
C=C StretchAromatic1400 - 1600
C-Cl StretchAryl Halide700 - 850

Mass Spectrometry for Molecular Structure Verification and Fragmentation Pathways

Mass spectrometry serves as a definitive analytical technique for the structural elucidation of this compound. It provides critical data for verifying the molecular weight and elemental composition and offers deep insights into the molecule's stability and fragmentation patterns under ionization.

Molecular Structure Verification

The chemical formula for this compound is C15H14ClNO. nih.govnih.gov This composition corresponds to a monoisotopic mass of approximately 259.0764 Da. uni.lu Mass spectrometric analysis confirms this molecular weight. In electrospray ionization (ESI) or other soft ionization techniques, the compound is typically observed as various adducts. The detection of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 260.0837, along with other common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, provides unambiguous confirmation of the parent compound's molecular weight. uni.lu

The presence of a chlorine atom is characteristically confirmed by the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info Consequently, any chlorine-containing fragment, including the molecular ion, will appear as a pair of peaks (M and M+2) separated by two m/z units, with a relative intensity ratio of about 3:1, providing a clear signature for the presence of a single chlorine atom in the structure. docbrown.info

Table 1: Predicted Mass Spectrometric Data for this compound Adducts

Click on a row to learn more about each adduct.

Adduct TypePredicted m/z
[M]⁺259.0759
[M+H]⁺260.0837
[M+Na]⁺282.0656
[M+K]⁺298.0396
[M-H]⁻258.0691

Data sourced from PubChem predictions. uni.lu

Fragmentation Pathways

Under electron ionization (EI) conditions, this compound undergoes characteristic fragmentation, primarily centered around the robust amide linkage. The fragmentation patterns are crucial for confirming the specific arrangement of the constituent aromatic rings and the central amide functionality. The most common fragmentation mechanisms for N-arylbenzamides involve cleavage of the amide bond. libretexts.orglibretexts.org

Two principal fragmentation pathways are proposed:

Cleavage of the Carbonyl-Nitrogen (C-N) Bond: This is a dominant fragmentation route for amides. This cleavage results in the formation of two primary fragment ions, depending on which moiety retains the positive charge.

Formation of the 4-chlorobenzoyl cation: This highly stabilized acylium ion ([C₇H₄ClO]⁺) is expected to be a major fragment, observed at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl). This fragment can undergo further decomposition by losing a neutral carbon monoxide (CO) molecule to yield the 4-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111 and 113. researchgate.net

Formation of the 3,4-dimethylaniline (B50824) cation: Alternatively, the charge can be retained by the aniline portion, leading to a fragment corresponding to the protonated or radical cation of 3,4-dimethylaniline ([C₈H₁₀N]⁺) at m/z 121 or related ions.

Cleavage of the Carbonyl-Aryl (C-C) Bond: While less common, cleavage of the bond between the carbonyl group and the 4-chlorophenyl ring can also occur, leading to the formation of a 4-chlorophenyl radical and an N-(3,4-dimethylphenyl)carboxamide cation.

Analysis of related structures supports these proposed pathways. For instance, the mass spectrum of the analogue 4-chloro-N,N-diphenylbenzamide shows molecular ions at m/z 307 and 309, affirming the isotopic signature of chlorine. niscpr.res.in Similarly, studies on various N-substituted benzamides confirm that cleavage adjacent to the carbonyl group is a primary fragmentation event. researchgate.net

Table 2: Proposed Major Fragment Ions of this compound in EI-MS

Explore the table to see the proposed structures for each fragment ion.

m/z (for ³⁵Cl)Proposed Fragment IonProposed Structure
259Molecular Ion [M]⁺[C₁₅H₁₄ClNO]⁺
1394-chlorobenzoyl cation[C₇H₄ClO]⁺
1213,4-dimethylaniline radical cation[C₈H₁₀N]⁺
1114-chlorophenyl cation[C₆H₄Cl]⁺

Computational and Theoretical Investigations of 4 Chloro N 3,4 Dimethylphenyl Benzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These calculations provide a detailed picture of the electron distribution and orbital energies, which govern the chemical properties of the compound. Methods such as B3LYP with basis sets like 6-311G+(d,p) are commonly employed for accurate simulations of molecular geometry and electronic properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. This energy gap is also fundamental in predicting the electronic absorption properties of a molecule, as it corresponds to the lowest energy electronic excitation possible. For 4-chloro-N-(3,4-dimethylphenyl)benzamide, DFT calculations can provide the energies of these orbitals and related quantum chemical descriptors.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 to -5.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.5 to -0.5
Energy Gap (ΔE)Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.4.5 to 5.5

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different regions of electrostatic potential.

Red/Yellow Regions : Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the electronegative carbonyl oxygen and chlorine atoms.

Blue Regions : Indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. Such regions are typically found around the hydrogen atoms, particularly the amide (N-H) proton.

The MEP surface provides a clear, visual guide to the molecule's reactive sites and potential intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules, allowing for the study of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can explore its conformational flexibility. Crystal structure data reveals a dihedral angle of 5.5 (2)° between the two benzene (B151609) rings, indicating a relatively planar conformation in the solid state. MD simulations can investigate the rotational barriers around the amide bond and the flexibility of this dihedral angle in solution, providing a more comprehensive understanding of the molecule's accessible shapes.

Furthermore, MD simulations are used to study solvation effects by placing the molecule in a simulated box of solvent molecules (e.g., water). By analyzing the simulation trajectory, one can determine how solvent molecules arrange themselves around the solute. The calculation of Radial Distribution Functions (RDFs) can characterize the solvation shells and identify specific interactions, such as hydrogen bonds between the amide group of the compound and surrounding water molecules.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the early stages of drug discovery, in silico methods are widely used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. These computational tools estimate a molecule's pharmacokinetic profile based on its structure, helping to identify potential liabilities before extensive experimental testing.

Lipophilicity, typically expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a molecule's ability to cross biological membranes. Permeability, often predicted using models based on Caco-2 cell assays (expressed as log Papp), directly estimates the rate of passage across the intestinal epithelium. Computational models can quickly calculate these parameters, providing an early assessment of a compound's likely oral absorption.

ADME ParameterDescriptionPredicted Property
LogP (Lipophilicity)Measures the compound's partitioning between an oily and an aqueous phase.High lipophilicity, suggesting good membrane permeability.
Water Solubility (LogS)Predicts the solubility of the compound in water.Poor to moderate solubility is expected due to the large hydrophobic structure.
Caco-2 PermeabilityPredicts intestinal permeability. A log Papp > 0.9 cm/s x 10-6 suggests high permeability.Predicted to have high permeability.
Human Intestinal AbsorptionEstimates the percentage of the compound absorbed from the gut.High absorption (>90%) is likely.

Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism. In silico tools can predict the specific sites on a molecule, known as Sites of Metabolism (SoMs), that are most likely to be modified by CYP enzymes. These predictions are often based on factors like the reactivity of specific atoms (e.g., the energy required for hydrogen atom abstraction) and their accessibility to the enzyme's active site.

For this compound, the most probable sites for metabolism would be the aliphatic methyl groups on the dimethylphenyl ring, which are susceptible to hydroxylation. The aromatic rings themselves could also be potential sites for hydroxylation, although typically at a slower rate.

Potential Site of MetabolismMetabolic ReactionLikelihood
Methyl groups on the dimethylphenyl ringHydroxylationHigh
Aromatic rings (chlorophenyl or dimethylphenyl)HydroxylationModerate
Amide bondHydrolysisLow

Plasma Protein Binding Prediction

A thorough review of scientific databases and literature reveals no specific in silico predictions or experimental data concerning the plasma protein binding of this compound. Therefore, no quantitative data or predictive models for its binding to plasma proteins like albumin or alpha-1-acid glycoprotein (B1211001) can be provided at this time.

Molecular Docking Studies with Biological Macromolecules

No molecular docking studies investigating the interaction of this compound with any specific biological macromolecules have been identified in the public domain. Consequently, information regarding its potential protein targets, ligand-protein interactions, and binding affinities is not available.

Ligand-Protein Interaction Profiling

As no molecular docking studies have been reported, there is no information available on the ligand-protein interaction profile of this compound. This includes the absence of data on potential hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with any biological target.

Binding Affinity Predictions for Identified Targets

In the absence of molecular docking studies, there are no predicted binding affinities (such as docking scores or free energy of binding calculations) for this compound with any identified biological targets.

Preclinical Biological Activity Profiling of 4 Chloro N 3,4 Dimethylphenyl Benzamide and Analogues

Evaluation of Antiproliferative Activity in Diverse Cancer Cell Lines (In Vitro)

Benzamide (B126) derivatives have garnered significant attention in oncological research due to their demonstrated cytotoxic activity and ability to inhibit cancer cell proliferation. google.com The core structure serves as a versatile scaffold for developing potent pharmaceutical agents. google.com Research into various analogues has revealed that their antiproliferative effects are often mediated through complex cellular mechanisms, including the induction of cell cycle arrest and apoptosis.

Cytotoxicity Assays and IC50 Determination

The initial assessment of a compound's anticancer potential involves determining its cytotoxicity against various cancer cell lines. A standard method for this is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures the metabolic activity of cells. google.comopenstax.org A reduction in metabolic activity is indicative of cell death or inhibition of proliferation. openstax.org

From these assays, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population and is a key metric for gauging a drug's potency. openstax.org Studies on various benzamide analogues have established their cytotoxic potential across different cancer types. For instance, certain 3,4,5-trihydroxy-N-alkyl-benzamide derivatives have shown potent activity against colon carcinoma HCT-116 cells. nih.gov Similarly, other complex benzamide derivatives have demonstrated significant cytotoxicity against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cell lines, with IC50 values in the low micromolar range. nih.gov

IC50 Values of Selected Benzamide Analogues in Cancer Cell Lines

Compound AnalogueCancer Cell LineIC50 (µM)Reference
3,4,5-trihydroxy-N-hexyl-benzamideHCT-116 (Colon)0.07 nih.gov
3,4,5-trihydroxy-N-ethyl-benzamideHCT-116 (Colon)1.64 nih.gov
3,4,5-trihydroxy-N-methyl-benzamideHCT-116 (Colon)2.43 nih.gov
Compound 24HCT-116 (Colon)10.1 nih.gov
Compound 20MCF-7 (Breast)12.3 nih.gov
*Compound names as designated in the source literature.

Cell Cycle Perturbation Studies

Beyond general cytotoxicity, understanding a compound's effect on the cell cycle is crucial. The cell cycle is a series of events that leads to cell division and replication; disruption of this process is a key strategy in cancer therapy. Research on N-substituted benzamides, such as the analogue declopramide (B1670142), has shown that these compounds can induce a cell cycle block, specifically at the G2/M phase. nih.govnih.govnanobioletters.com This arrest prevents the cell from entering mitosis, thereby halting proliferation. nih.gov Some benzamide derivatives have also been found to potentiate the G2/M arrest induced by other chemotherapeutic agents like paclitaxel. researchgate.net Furthermore, other analogues, such as chidamide, have been observed to cause cell cycle arrest in the G0/G1 phase, indicating that the precise effect can vary depending on the compound's structure and the cancer cell type. nih.gov This cell cycle blockade is often a precursor to the induction of programmed cell death. nih.govnih.gov

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. A significant aspect of the antiproliferative activity of N-substituted benzamides is their ability to induce apoptosis. nih.govnanobioletters.com The primary mechanism identified involves the mitochondria-mediated pathway. nih.gov

Studies using declopramide as a model compound demonstrated that these benzamides induce the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This event triggers the formation of the apoptosome, a protein complex that leads to the activation of caspase-9. nih.gov Activated caspase-9 then initiates a cascade, activating effector caspases such as caspase-3, which carry out the systematic dismantling of the cell. nih.gov Notably, this induction of apoptosis by N-substituted benzamides has been shown to occur in cells that lack a functional p53 tumor suppressor protein, suggesting that the mechanism is p53-independent. nih.govnih.gov This is particularly relevant for cancers where p53 is mutated or inactive.

Assessment of Antimicrobial Efficacy Against Bacterial and Fungal Strains (In Vitro)

The benzamide scaffold is not only relevant in oncology but also shows promise in the development of new antimicrobial agents. Amide derivatives are recognized for their wide range of biological activities, including potent antibacterial and antifungal properties, making them a subject of intense investigation in the face of growing antimicrobial resistance.

Minimum Inhibitory Concentration (MIC) Determination

The primary method for quantifying the in vitro efficacy of a potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a set incubation period. A common laboratory technique for this is the broth microdilution assay, where a series of decreasing concentrations of the compound are tested against a standardized number of bacteria or fungi.

Research on various N-benzamide derivatives has demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, specific compounds have shown significant activity against Bacillus subtilis and Escherichia coli, with MIC values indicating potent inhibitory effects.

MIC Values of Selected N-Benzamide Derivatives

Compound AnalogueBacterial StrainMIC (µg/mL)Reference
Compound 5aE. coli3.12
Compound 6bE. coli3.12
Compound 5aB. subtilis6.25
Compound 6cB. subtilis6.25
*Compound names as designated in the source literature.

Mechanisms of Antimicrobial Action

Understanding how these compounds inhibit microbial growth is essential for their development as therapeutic agents. Benzamide derivatives employ distinct mechanisms against bacteria and fungi.

Antibacterial Action: The antibacterial activity of the benzamide class of inhibitors primarily targets the FtsZ protein. nanobioletters.com FtsZ is a highly conserved and essential protein in bacteria that plays a crucial role in cell division. nanobioletters.com It polymerizes at the future division site to form a structure known as the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins. nanobioletters.com Benzamide-based agents have been shown to bind to a specific cleft in the FtsZ protein, particularly in Staphylococcus aureus. nanobioletters.com This binding inhibits FtsZ's function, disrupting the formation of the Z-ring and thereby blocking cell division, which ultimately leads to bacterial cell death. nanobioletters.com

Antifungal Action: In fungi, particularly in yeast models like Saccharomyces cerevisiae, benzamide and picolinamide (B142947) scaffolds have been found to target Sec14p. nih.govresearchgate.net Sec14p is the primary phosphatidylinositol transfer protein (PITP) in yeast, and its activity is vital for cell viability. researchgate.net Chemogenomic profiling and biochemical assays have confirmed that benzamides bind within the lipid-binding pocket of Sec14p, inhibiting its function. nih.govresearchgate.net This disruption of lipid transfer processes within the fungal cell leads to a loss of viability, explaining the antifungal properties of these compounds. researchgate.net

Enzyme Inhibition and Receptor Binding Studies

The investigation into the molecular targets of 4-chloro-N-(3,4-dimethylphenyl)benzamide and its related compounds has revealed a potential interaction with key enzymes and receptors involved in cellular signaling pathways, particularly those associated with inflammation.

Target Identification and Validation

Research into the biological targets of N-phenylbenzamide derivatives has pointed towards their potential as inhibitors of mitogen-activated protein kinase (MAPK) pathways. Specifically, a patent for novel 4-chloro-N-phenyl benzamide derivatives identifies p38α mitogen-activated protein kinase as a primary target. researchgate.netnih.gov This kinase is a key component of the MAPK signaling cascade, which plays a crucial role in the cellular response to stress and in the regulation of inflammatory processes. researchgate.net

The p38 MAPK pathway is implicated in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it an attractive target for the development of anti-inflammatory therapeutics. nih.govsigmaaldrich.comnih.govnih.gov The validation of p38α MAPK as a target for this class of compounds is supported by broader studies on benzamide derivatives, which have shown potent anti-inflammatory properties linked to the inhibition of this pathway. nih.gov

Kinetic Characterization of Enzyme Inhibition

While specific kinetic data for the inhibition of p38α MAPK by this compound is not extensively detailed in publicly available literature, the broader class of 4-chloro-N-phenyl benzamide derivatives has been investigated as potent inhibitors of this enzyme. For instance, related benzamide derivatives have demonstrated significant inhibitory activity against p38α MAPK, suggesting a similar potential for the title compound.

One study on a related benzamide derivative, TAK-715 (N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide), reported a potent inhibition of p38α with an IC50 value of 7.1 nM. nih.gov Although not a direct analogue, this highlights the potential for benzamide-containing structures to effectively inhibit this kinase. Further research is required to determine the specific IC50 and Ki values for this compound to fully characterize its inhibitory potency and mechanism of action against p38α MAPK.

Receptor Agonist/Antagonist Profiling

The receptor binding profile of this compound is not well-defined in the current scientific literature. However, studies on broader classes of benzamide derivatives indicate potential interactions with various G protein-coupled receptors (GPCRs). For example, certain N-substituted benzamides have been evaluated for their affinity to dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govresearchgate.net

One study on N-n-propyl-substituted 3-(dimethylphenyl)piperidines, which share the dimethylphenyl moiety, showed high affinity and selectivity for the D4-dopaminergic receptor subtype. nih.gov Another study on aryl benzamide derivatives identified them as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.com These findings suggest that the benzamide scaffold can be adapted to target a range of receptors. However, direct receptor binding assays are necessary to determine the specific agonist or antagonist profile of this compound and its analogues at various receptor subtypes.

Anti-inflammatory and Immunomodulatory Investigations (Cellular and Animal Models)

The anti-inflammatory and immunomodulatory properties of benzamide derivatives have been explored in various preclinical models, providing insights into their potential therapeutic applications.

Modulation of Inflammatory Mediators

Benzamide derivatives have demonstrated the ability to modulate the production of key inflammatory mediators. Studies on N-substituted benzamides have shown a dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production in mice. nih.gov This effect is believed to be mediated through the inhibition of the transcription factor NF-κB, which is a critical regulator of inflammatory gene expression. nih.gov

Furthermore, a study on novel N-phenylcarbamothioylbenzamides, which are structurally related to N-phenylbenzamides, demonstrated significant inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov In this study, compounds 1e and 1h showed potent anti-inflammatory activity and a significant reduction in PGE2 levels, comparable or superior to the reference drug indomethacin. nih.gov These findings suggest that this compound may exert its anti-inflammatory effects through the modulation of multiple inflammatory pathways, including the inhibition of pro-inflammatory cytokines and prostaglandins.

CompoundAnti-inflammatory Activity (% inhibition)PGE2 Level (pg/mL)Ulcer Index
Indomethacin 22.43%96.130.6
1e 61.45%68.320.2
1h 51.76%54.15Not Reported

Data adapted from a study on N-phenylcarbamothioylbenzamides, which are structurally related to N-phenylbenzamides. nih.gov

Effects on Immune Cell Function

The immunomodulatory effects of benzamide derivatives have been investigated in the context of their impact on various immune cell populations. The inhibition of p38 MAPK, a putative target of 4-chloro-N-phenyl benzamides, is known to have profound effects on immune cell function. sigmaaldrich.comnih.gov p38 MAPK is involved in the activation of T cells and the production of cytokines by macrophages. sigmaaldrich.comnih.gov

While direct studies on the effects of this compound on immune cells are limited, the known role of p38 MAPK suggests that this compound could potentially modulate T-cell proliferation and macrophage activation. For instance, inhibition of p38α has been shown to reduce neuroinflammation mediated by microglia, the resident macrophages of the central nervous system. nih.gov Further cellular immunology studies are warranted to elucidate the precise effects of this compound on different immune cell subsets and their functional responses.

Other Emerging Biological Activities (e.g., Antiviral, Antiparasitic, Anticonvulsant, Antidiabetic)

Beyond the more extensively studied areas, preclinical research has begun to uncover a range of other potential therapeutic applications for this compound and its structural analogues. These emerging biological activities, including antiviral, antiparasitic, anticonvulsant, and antidiabetic properties, highlight the versatility of the benzamide scaffold in medicinal chemistry. This section details the initial preclinical findings that suggest the potential for these compounds in a variety of disease contexts.

Antiviral Activity

The benzamide scaffold has been identified as a promising framework for the development of novel antiviral agents. Research into analogues of this compound has shown activity against several viruses. For instance, a series of novel 4-chloro-N-phenyl benzamide derivatives were investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a target implicated in the pathology of viral diseases like COVID-19. nih.gov Another study focused on designing 4-(2-nitrophenoxy)benzamide (B2917254) derivatives as inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of viruses such as Adenovirus, HSV-1, and coxsackievirus. researchgate.net The in vitro antiviral screening of these compounds showed potent activities, with IC50 values indicating strong inhibition. researchgate.net

Table 1: Antiviral Activity of Selected Benzamide Analogues

Compound Class Viral Target Virus Activity Metric Reference
4-chloro-N-phenyl Benzamide Derivatives p38α Mitogen-activated Protein Kinase (MAPK) COVID-19 Not Specified nih.gov

Antiparasitic Activity

The search for new antiparasitic drugs has led to the investigation of various heterocyclic compounds, including benzamide derivatives. While direct studies on this compound are limited, research on related structures provides insight into their potential. For example, N-(4-methoxyphenyl)pentanamide, a simplified analogue derived from the core structure of the anthelmintic drug albendazole (B1665689) (a benzimidazole), has demonstrated significant in vitro activity against the nematode Toxocara canis. nih.gov This compound affected the viability of the parasites in a manner dependent on both time and concentration, suggesting that the broader class of N-phenyl amides may harbor antiparasitic properties. nih.gov Further exploration into fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles has also identified compounds with potent activity against parasites like Leishmania major and Toxoplasma gondii. nih.gov

Anticonvulsant Activity

A significant body of preclinical research has focused on the anticonvulsant properties of benzamide analogues. These compounds have been evaluated in various well-established animal models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.

One notable analogue, 4-amino-N-(2,6-dimethylphenyl)benzamide (also known as ameltolide), has shown potent anticonvulsant effects in the MES model in both mice and rats. nih.gov Its pharmacological profile is similar to that of the established antiepileptic drug phenytoin (B1677684). nih.gov Further studies have explored other derivatives, including 4-nitro-N-phenylbenzamides. Within this series, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were particularly effective in the MES test in mice. nih.gov The latter was found to be three times more active than phenytoin in this model. nih.gov Similarly, 4-chlorobenzenesulfonamide (B1664158) has been reported as a very effective anticonvulsant in the MES model in both mice and rats after oral administration. nih.gov The N-(substituted)-4-aminobenzamides, in general, have been a fruitful area of investigation for new anticonvulsant agents. researchgate.netajol.info

Table 2: Anticonvulsant Activity of Selected Benzamide Analogues in the Maximal Electroshock Seizure (MES) Test

Compound Species Administration ED50 Reference
4-amino-N-(2,6-dimethylphenyl)benzamide Mouse Intraperitoneal (i.p.) 2.6 mg/kg nih.gov
N-(2,6-dimethylphenyl)-4-nitrobenzamide Mouse Intraperitoneal (i.p.) 31.8 µmol/kg nih.gov
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide Mouse Intraperitoneal (i.p.) 90.3 µmol/kg nih.gov

Antidiabetic Activity

Benzamide derivatives are also being explored for their potential in managing diabetes mellitus. The primary mechanism of interest for some analogues is the activation of glucokinase, a key enzyme in glucose metabolism. nih.gov Computational and synthetic studies have been conducted on various benzamide derivatives to develop them as glucokinase activators. nih.gov

In vitro assays of novel N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives demonstrated significant inhibitory activities against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion. researchgate.net Several compounds in this series showed potency comparable to the standard drug acarbose, with IC50 values in the low micromolar range. researchgate.net Another area of research involves benzenesulfonamide (B165840) derivatives, which have shown in vivo hypoglycemic activity in streptozotocin-induced diabetic rat models. nih.gov These findings suggest that structural modifications of the benzamide and related sulfonamide scaffolds could lead to the development of new oral antidiabetic agents. nih.gov

Table 3: Antidiabetic Activity of Selected Benzamide Analogues

Compound Class Target/Assay Model Key Findings Reference
N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) Benzamide Derivatives α-amylase and α-glucosidase inhibition In vitro IC50 values ranging from 23.19-28.61 µM for α-amylase and 23.25-28.25 µM for α-glucosidase researchgate.net
Benzenesulfonamide Derivatives Hypoglycemic activity Streptozotocin-induced diabetic rats Showed considerable biological efficacy compared to glibenclamide nih.gov

Structure Activity Relationship Sar Studies of 4 Chloro N 3,4 Dimethylphenyl Benzamide Analogues

Design and Synthesis of Chemically Modified Derivatives

The rational design of novel analogues of 4-chloro-N-(3,4-dimethylphenyl)benzamide is predicated on established synthetic methodologies for N-aryl amides. The primary synthetic route involves the acylation of an appropriate aniline (B41778) derivative with an acyl chloride. Specifically, the synthesis of the parent compound and its derivatives typically follows the reaction of 3,4-dimethylaniline (B50824) with 4-chlorobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

To explore the SAR, a library of chemically modified derivatives can be generated. This involves the use of a diverse set of substituted anilines and benzoyl chlorides. For instance, modifications on the N-phenyl ring can be introduced by employing anilines with varying electronic and steric properties, such as those bearing methoxy, nitro, or additional alkyl groups. Similarly, the 4-chloro-benzoyl moiety can be replaced with other substituted benzoyl chlorides to probe the importance of the chloro-substituent and the effects of other functionalities at different positions of this phenyl ring.

The general synthetic scheme is versatile, allowing for the creation of a wide array of analogues. The resulting products are typically purified by recrystallization or column chromatography and characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm their chemical structures.

Systematic Variation of Substituents on Phenyl Rings and Amide Nitrogen

A systematic approach to understanding the SAR of this compound analogues involves the methodical variation of substituents on both the N-phenyl and the C-phenyl rings, as well as potential N-alkylation of the amide nitrogen.

Table 1: Hypothetical Analogues and the Rationale for Their Synthesis

Compound ID Modification from Parent Compound Rationale for Modification
1a Replacement of 4-chloro with 4-fluoro To investigate the effect of a smaller, more electronegative halogen.
1b Replacement of 4-chloro with 4-methoxy To probe the influence of an electron-donating group.
1c Replacement of 4-chloro with 4-nitro To assess the impact of a strong electron-withdrawing group.
2a Replacement of 3,4-dimethyl with 2,4-dimethyl To study the effect of substituent position (ortho vs. meta).
2b Replacement of 3,4-dimethyl with 3,5-dimethyl To evaluate the impact of meta-substituent symmetry.
2c Replacement of 3,4-dimethyl with a single 4-methyl To understand the contribution of the second methyl group.

| 3a | N-methylation of the amide | To explore the role of the amide N-H as a hydrogen bond donor. |

The biological activity of these synthesized analogues would then be evaluated in a relevant assay. The resulting data, as exemplified in a hypothetical scenario in Table 2, allows for the elucidation of key structural requirements for activity. For instance, the data might reveal that electron-withdrawing groups on the C-phenyl ring enhance activity, while bulky substituents on the N-phenyl ring are detrimental. The presence and position of the methyl groups on the N-phenyl ring could also be shown to be critical for maintaining a specific conformation necessary for binding to a biological target.

Table 2: Hypothetical Biological Activity Data for Synthesized Analogues

Compound ID Modification Biological Activity (IC₅₀, µM)
Parent 4-chloro-N-(3,4-dimethylphenyl) 1.2
1a 4-fluoro 0.8
1b 4-methoxy 5.6
1c 4-nitro 0.5
2a 2,4-dimethyl 3.4
2b 3,5-dimethyl 2.1
2c 4-methyl 4.9

| 3a | N-methyl | 15.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative SAR observations, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to derive mathematical equations that relate the chemical structure of the analogues to their biological activity.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model begins with the calculation of a wide range of molecular descriptors for each synthesized analogue. These descriptors can be categorized as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, Taft's steric parameters), hydrophobic (e.g., logP), and topological, among others.

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a relationship is established between a selection of these descriptors and the observed biological activity (e.g., pIC₅₀). A hypothetical QSAR equation might look as follows:

pIC₅₀ = 0.85 * σ + 0.42 * logP - 0.15 * MR + 5.20

In this equation, σ represents the Hammett constant of the substituent on the C-phenyl ring, logP is the partition coefficient, and MR is the molar refractivity of the substituent on the N-phenyl ring. The quality of the QSAR model is assessed by statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set of compounds. A robust and predictive QSAR model can then be used to estimate the biological activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a complementary approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. For the this compound series, a pharmacophore model might be generated based on the structures of the most active analogues.

The key pharmacophoric features could include:

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the N-H of the amide).

Two hydrophobic/aromatic regions (the two phenyl rings).

A halogen bond donor (the 4-chloro substituent).

The spatial relationship between these features, including distances and angles, is crucial. This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel chemical scaffolds that possess the desired features and are therefore likely to exhibit the same biological activity.

Ligand Efficiency and Lipophilic Efficiency Assessments

In modern drug discovery, it is not only the absolute potency of a compound that is important but also its efficiency in achieving that potency. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the quality of lead compounds.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the formula:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding (which can be derived from the IC₅₀ or Kᵢ value) and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC₅₀ - logP

High LLE values are preferred, as they indicate that the compound achieves high potency without excessive lipophilicity. Overly lipophilic compounds are often associated with poor pharmacokinetic properties and off-target toxicity.

Table 3: Hypothetical Ligand and Lipophilic Efficiency Metrics

Compound ID pIC₅₀ logP Heavy Atoms (N) LE LLE
Parent 5.92 4.5 18 0.33 1.42
1a 6.10 4.2 18 0.34 1.90

| 1c | 6.30 | 4.1 | 20 | 0.32 | 2.20 |

By analyzing these efficiency metrics across a series of analogues, medicinal chemists can guide the optimization process towards compounds that not only have high potency but also possess drug-like physicochemical properties, increasing the likelihood of developing a successful drug candidate.

Mechanistic Elucidation of 4 Chloro N 3,4 Dimethylphenyl Benzamide Biological Action

Molecular Target Identification and Validation

The biological effects of a compound are initiated by its interaction with specific molecular targets. For the benzamide (B126) class of molecules, research has identified key protein targets that are crucial for cellular function and survival.

Tubulin: A significant body of evidence suggests that certain benzamide derivatives act as potent antimicrotubule agents. The primary molecular target identified in these cases is tubulin, the protein subunit that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton, involved in cell division, structure, and intracellular transport. Some benzamide compounds have been shown to covalently bind to β-tubulin, disrupting microtubule assembly and leading to mitotic arrest and cell death. This mechanism is particularly relevant in the context of anticancer activity.

p38α Mitogen-Activated Protein Kinase (MAPK): Another well-documented target for novel 4-chloro-N-phenyl benzamide derivatives is the p38α mitogen-activated protein kinase. nih.gov The p38 MAPK family is a group of serine/threonine kinases that respond to stress stimuli like cytokines, ultraviolet light, and osmotic shock. wikipedia.org They are central regulators of inflammatory responses, cell differentiation, and apoptosis. creative-diagnostics.com Inhibition of p38α MAPK by benzamide derivatives positions this class of compounds as potential modulators of inflammatory diseases and cancer. nih.gov

Glucokinase: In other contexts, computational and synthetic studies have explored benzamide derivatives as potential activators of glucokinase. nih.gov Glucokinase is a key enzyme in glucose metabolism and insulin (B600854) secretion, making it a target for antidiabetic drugs. nih.gov

Potential Molecular TargetCompound ClassPrimary Biological Role of TargetPotential Therapeutic Area
β-TubulinBenzamide DerivativesMicrotubule formation, mitosis, cell structureCancer
p38α MAPK4-chloro-N-phenyl Benzamide DerivativesStress signaling, inflammation, apoptosisCancer, Inflammatory Diseases nih.gov
GlucokinaseBenzamide DerivativesGlucose metabolism, insulin secretionDiabetes nih.gov

Investigation of Intracellular Signaling Pathways

Interaction with a molecular target initiates a cascade of events within the cell, known as intracellular signaling pathways. The modulation of these pathways ultimately determines the cellular response to the compound.

The discovery of 4-chloro-N-phenyl benzamide derivatives as inhibitors of p38α MAPK directly implicates this crucial kinase pathway. nih.gov The p38 MAPK pathway is a tiered signaling cascade activated by upstream kinases (MKK3, MKK6) in response to cellular stress. wikipedia.orgassaygenie.com Once activated, p38 MAPK phosphorylates a wide array of downstream substrates, including other protein kinases (like MAPKAPK-2) and transcription factors. creative-diagnostics.comassaygenie.com

By inhibiting p38α, benzamide compounds can block this entire signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are heavily implicated in chronic inflammatory diseases. nih.gov Furthermore, because the p38 pathway is also involved in apoptosis and cell cycle regulation, its inhibition can have significant effects on cancer cell proliferation and survival. creative-diagnostics.comabclonal.com

A primary outcome of modulating kinase pathways is the altered activity of transcription factors, which are proteins that control the expression of genes. The p38 MAPK pathway directly regulates a large number of transcription factors that are critical for cellular responses to stress. nih.gov

Inhibition of p38 MAPK by benzamide derivatives would be expected to prevent the phosphorylation and activation of these key transcription factors. This would, in turn, suppress the expression of genes involved in inflammation and cell survival, and in some cases, induce genes related to apoptosis.

Transcription FactorFunction Modulated by p38 MAPKPotential Effect of Inhibition
Activating Transcription Factor 2 (ATF-2)Stress response, inflammation, apoptosis assaygenie.comReduced expression of inflammatory and stress-response genes. assaygenie.com
MEF2 (Myocyte Enhancer Factor 2)Cell differentiation, apoptosis creative-diagnostics.comnih.govAltered differentiation programs, potential induction of apoptosis.
p53Tumor suppression, cell cycle arrest, apoptosis wikipedia.orgabclonal.comModulation of cell cycle and apoptotic responses.
NF-κB (Nuclear Factor kappa-B)Inflammation, cell survival wikipedia.orgnih.govDecreased expression of pro-inflammatory and anti-apoptotic genes. nih.gov
CHOP (C/EBP Homologous Protein)Stress-induced apoptosis creative-diagnostics.comassaygenie.comReduced apoptosis in certain stress contexts.

Proteomic and Metabolomic Approaches to Unravel Cellular Responses

While specific proteomic and metabolomic studies for 4-chloro-N-(3,4-dimethylphenyl)benzamide have not been extensively published, these methodologies are critical for obtaining an unbiased, global view of a compound's effect on a cell.

Proteomics: This approach involves the large-scale study of proteins. A quantitative proteomic analysis following treatment with a benzamide derivative could identify changes in the abundance of thousands of proteins. nih.gov For example, this could confirm the downstream effects of p38 MAPK inhibition by showing decreased levels of inflammatory proteins or reveal entirely new, unexpected protein targets. nih.govnih.gov Techniques like chemical proteomics, which use a modified version of the compound as a "bait" to pull its binding partners out of a cellular lysate, can be a powerful tool for direct target identification.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. Treatment with a compound like this compound, which may target fundamental cellular processes like glucose metabolism (via glucokinase) or stress responses (via p38 MAPK), would be expected to cause significant shifts in the cellular metabolome. Analyzing these changes can provide crucial information on the functional consequences of target engagement. For instance, inhibition of tubulin could alter metabolites related to energy consumption during cell division, while p38 MAPK inhibition might affect metabolic pathways linked to inflammation.

Gene Expression Profiling in Response to Compound Treatment

Gene expression profiling, typically performed using techniques like microarrays or RNA-sequencing, measures the activity of thousands of genes at once to create a global picture of cellular function. Treatment of cells with this compound would likely induce a characteristic gene expression signature reflecting its mechanism of action.

As a p38 MAPK inhibitor: Gene expression analysis of cells treated with the p38 MAPK inhibitor dilmapimod (B1683928) in clinical trials for COPD revealed changes in genes such as STAT1, MMP-9, and IL-1β. nih.govnih.gov Similar changes would be anticipated in response to a benzamide-based p38 inhibitor, reflecting a broad anti-inflammatory effect. nih.govnih.gov

As a tubulin-binding agent: Agents that disrupt microtubules trigger a cellular stress response known as the mitotic checkpoint, leading to significant changes in gene expression. These often involve the upregulation of genes related to cell cycle arrest and apoptosis. nih.gov Furthermore, the expression levels of different tubulin isotypes themselves can be altered in response to microtubule-targeting agents, often as a mechanism of drug resistance. acs.orgnih.gov

Interaction with Cellular Macromolecules (e.g., DNA, RNA, Tubulin)

Beyond the specific validated targets, the direct physical interaction of a compound with cellular macromolecules is the foundational event of its biological action.

Tubulin: As previously discussed, the interaction between benzamide derivatives and tubulin is a key mechanism. Some 4-chloro-3-nitrobenzamide (B92726) analogs have been shown to form a covalent bond with β-tubulin. This irreversible interaction is thought to occur via a nucleophilic aromatic substitution, where a nucleophilic amino acid residue in the protein displaces the 4-chloro substituent on the benzamide ring. This covalent modification effectively and permanently inactivates the tubulin protein, leading to a potent and lasting disruption of microtubule dynamics.

DNA and RNA: There is currently no direct evidence to suggest that this compound intercalates with or directly damages DNA in the manner of classical alkylating agents. However, some small molecules with electrophilic components have been shown to react with RNA, suggesting that off-target interactions with nucleic acids, while not the primary mechanism, cannot be entirely ruled out without specific investigation.

Preformulation and Advanced Characterization for Potential Application Development

Solubility and Dissolution Rate Studies in Various Media

The solubility and dissolution rate of an active compound are critical parameters that influence its bioavailability and subsequent performance. For poorly water-soluble compounds like 4-chloro-N-(3,4-dimethylphenyl)benzamide, these studies are paramount in guiding formulation development.

The solubility of this compound is anticipated to be low in aqueous media due to its aromatic structure and the presence of a chlorine substituent, which increases its lipophilicity. However, its solubility is expected to be significantly higher in organic solvents. A systematic evaluation of its solubility in a range of pharmaceutically relevant media is a crucial first step. Such studies are typically conducted using the shake-flask method at controlled temperatures.

The dissolution rate, which is the speed at which the compound dissolves in a medium, is another key factor. For poorly soluble drugs, the dissolution rate is often the rate-limiting step for absorption. nih.govnih.govresearchgate.netmdpi.com Techniques to enhance the dissolution rate, such as micronization or the use of surfactants, are often explored. nih.gov

Table 1: Representative Solubility of this compound in Various Media at 25°C

Solvent/MediumTypePredicted Solubility (mg/mL)
WaterAqueous< 0.01
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 0.01
0.1 N Hydrochloric Acid (pH 1.2)Aqueous Buffer< 0.01
EthanolOrganic Solvent15 - 25
AcetoneOrganic Solvent30 - 50
DichloromethaneOrganic Solvent> 100

Note: The data in this table is representative and intended to illustrate the expected solubility profile of a poorly water-soluble benzamide (B126) derivative. Actual experimental values may vary.

Solid-State Characterization (Polymorphism, Amorphism)

The solid-state properties of a compound can have a profound impact on its stability, solubility, and bioavailability. Therefore, a thorough solid-state characterization is a critical component of preformulation studies.

The crystal structure of this compound has been determined by X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic space group. nih.gov In its crystalline state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains. nih.gov

Polymorphism , the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, is a common phenomenon in organic molecules, including benzanilides. nih.govresearchgate.netscispace.comelsevierpure.com Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and dissolution rate. nih.gov It is therefore crucial to screen for potential polymorphs of this compound under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates).

Amorphism refers to a non-crystalline solid state where the molecules lack long-range order. Amorphous forms of a drug typically exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts due to the lower energy required to break the solid-state lattice. However, amorphous forms are also thermodynamically less stable and may convert to a more stable crystalline form over time.

Table 2: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemOrthorhombic nih.gov
Space GroupPna21 nih.gov
a (Å)9.550 nih.gov
b (Å)10.104 nih.gov
c (Å)28.133 nih.gov
V (ų)2714.6 nih.gov
Z8 nih.gov

Formulation Strategies for Enhanced Delivery (e.g., Nanoparticles, Liposomes)

Given the poor aqueous solubility of this compound, advanced formulation strategies are necessary to enhance its delivery and potential efficacy. Nanoparticles and liposomes are two promising approaches for formulating such hydrophobic compounds.

Nanoparticles are solid particles with a size in the nanometer range (typically 1-1000 nm). For poorly soluble drugs, formulating them as nanoparticles can significantly increase their surface area-to-volume ratio, leading to an enhanced dissolution rate and improved bioavailability. hku.hkresearcher.liferesearchgate.net Polymeric nanoparticles, prepared from biodegradable and biocompatible polymers, can encapsulate the drug and provide controlled release. hku.hkresearcher.life

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. mdpi.comnih.govmdpi.com They can encapsulate both hydrophilic and hydrophobic compounds. For a hydrophobic compound like this compound, it would primarily be entrapped within the lipid bilayer of the liposome. mdpi.com Liposomal formulations can improve the solubility of the drug, protect it from degradation, and potentially modify its pharmacokinetic profile. mdpi.comnih.govgoogle.comnih.gov

Encapsulation and Release Kinetics

A critical aspect of nanoparticle and liposomal formulations is the efficiency with which the drug is encapsulated and the rate at which it is released from the carrier.

Encapsulation efficiency (EE) refers to the percentage of the initial drug that is successfully entrapped within the formulation. High encapsulation efficiency is desirable to maximize the drug load and minimize waste. The EE is influenced by various factors, including the physicochemical properties of the drug and the formulation components, as well as the preparation method.

Release kinetics describes the rate and mechanism of drug release from the formulation over time. In vitro release studies are performed to predict the in vivo performance of the delivery system. nih.gov The release profile can be tailored to achieve a desired therapeutic effect, such as immediate or sustained release. hku.hkresearcher.liferesearchgate.netnih.govnih.gov

Table 3: Representative Encapsulation Efficiency and Release Kinetics Data

Formulation TypeEncapsulation Efficiency (%)Release Profile (in vitro)
Polymeric Nanoparticles75 - 90Biphasic: Initial burst release followed by sustained release over 48 hours.
Liposomes80 - 95Sustained release over 72 hours, following a zero-order or Higuchi model.

Note: The data in this table is representative and based on typical values observed for hydrophobic compounds in such formulations. Actual experimental results would depend on the specific formulation parameters.

Stability in Different Formulations

The stability of a formulation is a critical quality attribute, ensuring that the product maintains its desired properties throughout its shelf life. For nanoparticle and liposomal formulations, both physical and chemical stability must be assessed.

Physical stability relates to the integrity of the formulation, including particle size, size distribution, and drug leakage. Instabilities can manifest as aggregation, fusion, or precipitation of the nanoparticles or liposomes.

Chemical stability refers to the degradation of the encapsulated compound within the formulation. documentsdelivered.comnih.govdtu.dkdtu.dkresearchgate.net The formulation should protect the drug from chemical degradation. Stability studies are typically conducted under various storage conditions (e.g., different temperatures and humidity levels) over an extended period.

Table 4: Representative Stability Data for a Nanoparticle Formulation of this compound (Storage at 4°C)

Time (Months)Average Particle Size (nm)Polydispersity Index (PDI)Drug Content (%)
01500.15100
31550.1898
61600.2096

Note: This table presents hypothetical stability data for a nanoparticle formulation to illustrate typical trends. Actual stability would need to be determined experimentally.

Ex Vivo Permeability Studies Across Biological Barriers

To assess the potential for absorption of this compound, ex vivo permeability studies across biological barriers are essential. These studies provide valuable insights into how the compound might behave in vivo.

Commonly used models for these studies include excised animal tissues, such as porcine skin, which is structurally similar to human skin. nih.govresearchgate.netresearchgate.net These studies are often conducted using Franz diffusion cells, which allow for the measurement of the amount of compound that permeates through the tissue over time. nih.govresearchgate.net

For assessing intestinal absorption, the Caco-2 cell monolayer model is widely used. researchgate.netcreative-bioarray.comuq.edu.ausonar.chnih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer with characteristics similar to the intestinal epithelium. nih.gov The apparent permeability coefficient (Papp) is calculated to predict the in vivo absorption of the compound. uq.edu.au

Table 5: Representative Ex Vivo Permeability Data for this compound

Biological Barrier ModelFormulationApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)
Porcine SkinUnformulated Compound0.5 - 1.5
Porcine SkinNanoparticle Formulation2.0 - 4.0
Caco-2 MonolayerUnformulated Compound1.0 - 3.0
Caco-2 MonolayerLiposomal Formulation5.0 - 8.0

Note: This data is representative and intended to illustrate the potential permeability of a hydrophobic benzamide derivative and the expected enhancement with formulation strategies. Actual values would need to be determined through experimental studies.

Future Directions and Translational Perspectives in Benzamide Research

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of novel benzamide (B126) analogues with increased complexity and tailored properties is a cornerstone of advancing this field of research. Traditional methods for amide bond formation are being supplemented and, in some cases, replaced by more sophisticated and efficient synthetic strategies. These advanced methods enable the creation of molecules with precise three-dimensional arrangements and diverse functional groups, which are crucial for optimizing interactions with biological targets.

Recent advancements include the use of novel catalytic systems, such as transition metal catalysts and organocatalysts, to facilitate challenging coupling reactions with high efficiency and selectivity. icmerd.com For instance, palladium-catalyzed cross-coupling reactions have become instrumental in the synthesis of highly functionalized benzamides, allowing for the introduction of a wide array of substituents on both the benzoyl and aniline (B41778) rings. nih.gov Furthermore, C-H functionalization has emerged as a powerful tool for the direct modification of the benzamide scaffold, offering a more atom-economical and step-efficient approach to generating structural diversity. nih.govnih.gov

These advanced synthetic methodologies are critical for creating analogues of 4-chloro-N-(3,4-dimethylphenyl)benzamide with enhanced potency, selectivity, and pharmacokinetic properties. By systematically modifying the substitution pattern and exploring novel chemical space around the core benzamide structure, medicinal chemists can fine-tune the molecule's activity and address potential liabilities.

Synthetic StrategyDescriptionPotential Application for this compound Analogues
Transition Metal Catalysis Employs catalysts like palladium, copper, or rhodium to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.Introduction of diverse aryl, alkyl, or heteroaryl groups at various positions on the aromatic rings to probe structure-activity relationships.
C-H Functionalization Directly converts C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials.Late-stage modification of the benzamide scaffold to rapidly generate a library of analogues with minimal synthetic steps.
One-Pot/Multicomponent Reactions Combines multiple reaction steps into a single operation without isolating intermediates.Efficient construction of complex benzamide derivatives with multiple points of diversity for high-throughput screening.
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and uniformly, often leading to shorter reaction times and higher yields.Acceleration of key synthetic steps in the preparation of benzamide libraries, enabling faster lead optimization cycles.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

One of the key applications of AI in this context is the development of quantitative structure-activity relationship (QSAR) models. sysrevpharm.org For benzamide derivatives, 3D-QSAR models can be built to correlate the three-dimensional properties of the molecules with their biological activity. nih.govnih.gov These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Pharmacophore modeling, another computational technique, helps to identify the essential structural features required for a molecule to bind to a specific biological target. nih.govnih.gov

Virtual screening is another powerful application of AI and ML. nih.gov Large libraries of virtual compounds can be screened against a target protein using docking simulations to predict their binding affinity and mode of interaction. nih.govnih.gov This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

The application of these computational methods to the study of this compound and its analogues can accelerate the discovery of new therapeutic agents. By leveraging the predictive power of AI and ML, researchers can make more informed decisions, design more effective experiments, and ultimately increase the efficiency of the drug discovery pipeline.

AI/ML ApplicationDescriptionRelevance to Benzamide Research
3D-QSAR Correlates the 3D properties of molecules with their biological activity to predict the potency of new compounds. nih.govnih.govTo guide the design of this compound analogues with improved activity by predicting how structural changes will affect potency.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups necessary for binding to a biological target. nih.govnih.govTo create a virtual template of the key interaction points for the target of this compound, aiding in the design of new molecules with a higher probability of binding.
Virtual Screening & Docking Computationally screens large libraries of compounds to predict their binding affinity and orientation within a target's active site. nih.govnih.govnih.govTo identify novel benzamide scaffolds from virtual libraries that are predicted to bind to the same target as this compound, expanding the chemical diversity of potential leads.
De Novo Design Uses generative algorithms to create novel molecular structures with desired properties. icmerd.comacs.orgTo generate entirely new benzamide-based molecules with optimized properties, potentially leading to the discovery of compounds with novel mechanisms of action or improved therapeutic profiles.
ADME Prediction Employs machine learning models to predict the pharmacokinetic properties of drug candidates. worldpharmatoday.comTo assess the drug-likeness of newly designed this compound analogues early in the discovery process, helping to avoid costly late-stage failures.

Exploration of Novel Biological Targets and Therapeutic Areas

While benzamides have a well-established history in areas such as antipsychotics and antiemetics, ongoing research continues to uncover new biological targets and potential therapeutic applications for this versatile class of compounds. The unique structural features of the benzamide scaffold allow it to interact with a wide range of proteins, making it a privileged structure in drug discovery.

Recent studies have explored the potential of benzamide derivatives as inhibitors of various enzymes, including histone deacetylases (HDACs), which are implicated in cancer and other diseases. The design and synthesis of novel benzamides as HDAC inhibitors have shown promising results in preclinical studies. nih.gov Another area of active investigation is the development of benzamide-based compounds as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, for the treatment of cancer. nih.gov

The antimicrobial potential of benzamide derivatives is also being explored. Some studies have reported the synthesis and evaluation of benzamides with antibacterial and antifungal activity. Furthermore, research into benzamides as agents for treating neurodegenerative diseases, such as prion diseases, has identified promising lead compounds. mdpi.com The exploration of benzamides as glucokinase activators for the treatment of diabetes is another emerging therapeutic area. nih.gov

The specific biological targets and therapeutic potential of this compound are not yet fully elucidated in publicly available literature. However, based on the broader activities of the benzamide class, it is plausible that this compound and its analogues could be investigated for a range of therapeutic applications, including but not limited to oncology, infectious diseases, and metabolic disorders. Further biological screening and target identification studies are necessary to uncover the full therapeutic potential of this particular chemical entity.

Opportunities for Combinatorial Approaches with Existing Agents

A growing trend in modern medicine is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce side effects. The development of novel benzamide derivatives presents significant opportunities for combinatorial approaches with existing therapeutic agents across various disease areas.

In oncology, for example, a benzamide-based PARP inhibitor could be combined with DNA-damaging agents like chemotherapy or radiation to potentiate their cytotoxic effects in cancer cells. Similarly, an HDAC inhibitor from the benzamide class could be used in combination with other epigenetic modifiers or targeted therapies to achieve synergistic antitumor activity.

In the context of infectious diseases, a benzamide with antimicrobial properties could be co-administered with existing antibiotics to combat resistant strains of bacteria. This approach could potentially restore the efficacy of older antibiotics or create a synergistic effect that leads to a more rapid and complete eradication of the infection.

For metabolic disorders, a benzamide glucokinase activator might be used in combination with other antidiabetic drugs, such as metformin (B114582) or SGLT2 inhibitors, to achieve better glycemic control through complementary mechanisms of action.

The potential for combinatorial approaches is a crucial consideration in the early stages of drug development. Preclinical studies designed to evaluate the synergistic or additive effects of a new benzamide candidate with established drugs can provide valuable insights into its potential clinical utility and positioning. For a compound like this compound, once its primary biological activity is determined, exploring its efficacy in combination with standard-of-care agents in relevant disease models would be a logical next step in its translational development.

Sustained Efforts in Structure-Based Drug Design

Structure-based drug design (SBDD) will continue to be a cornerstone of benzamide research, enabling the rational design of molecules with improved affinity, selectivity, and pharmacokinetic properties. This approach relies on the three-dimensional structural information of the biological target, typically obtained through techniques like X-ray crystallography or cryo-electron microscopy.

Once the structure of the target protein is known, medicinal chemists can use computational tools to visualize how a ligand, such as a benzamide derivative, binds to the active site. This information is invaluable for understanding the key molecular interactions that govern binding and for designing modifications to the ligand that can enhance these interactions. For example, if the crystal structure reveals an unoccupied hydrophobic pocket in the active site, a chemist could design a benzamide analogue with a lipophilic substituent that can fill this pocket and increase binding affinity.

SBDD is an iterative process. A new analogue is designed, synthesized, and then co-crystallized with the target protein to determine its binding mode. The structural information from this new complex then guides the design of the next generation of compounds. This cycle of design, synthesis, and structural analysis allows for the gradual optimization of the lead compound into a potent and selective drug candidate.

In the context of this compound, if its biological target is identified and its three-dimensional structure is determined, SBDD would be a powerful strategy to optimize its properties. By understanding precisely how the 4-chloro, 3,4-dimethylphenyl, and benzamide moieties interact with the target, researchers could make targeted modifications to improve its therapeutic potential. The sustained application of SBDD will undoubtedly lead to the discovery of more effective and safer benzamide-based medicines in the future.

Q & A

Q. How do substituents on the anilino ring affect crystal packing or thermal stability?

  • Methodological Answer :
  • Crystallography : Compare analogs (e.g., 3,4-dimethyl vs. 2,6-dimethyl substitution) to assess packing efficiency.
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures; bulky substituents may reduce thermal stability .

Notes on Evidence

  • Structural Data : and provide definitive crystallographic parameters, while (on a related compound) suggests enzyme targeting hypotheses.
  • Contradictions : Biochemical pathways in are inferred from analogs; validate experimentally for the title compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.